molecular formula C18H24N2O2S2 B3015541 N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide CAS No. 955777-13-6

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B3015541
CAS No.: 955777-13-6
M. Wt: 364.52
InChI Key: YTEGINHHTVTLNB-UHFFFAOYSA-N
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Description

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a quinoline derivative linked to a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the thiophene sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives with altered electronic properties.

Scientific Research Applications

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.

    Medicine: It has potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can bind to enzymes or receptors, modulating their activity. The thiophene sulfonamide group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
  • N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide

Uniqueness

Compared to similar compounds, N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide stands out due to the presence of the thiophene sulfonamide group. This group can impart unique electronic properties and enhance the compound’s stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S2/c1-2-11-20-12-3-5-16-14-15(7-8-17(16)20)9-10-19-24(21,22)18-6-4-13-23-18/h4,6-8,13-14,19H,2-3,5,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEGINHHTVTLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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